molecular formula C9H8N2O3 B066621 Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate CAS No. 181283-75-0

Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B066621
CAS No.: 181283-75-0
M. Wt: 192.17 g/mol
InChI Key: FMRMGFASHDVXKN-UHFFFAOYSA-N
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Description

Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate is a high-value, multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused furo[2,3-b]pyridine core, a privileged scaffold known for its prevalence in biologically active molecules, decorated with both an ester and a primary amine functional group. These orthogonal handles provide exceptional synthetic versatility, allowing researchers to perform a wide range of transformations, such as amide coupling or reductive amination with the amine, and hydrolysis or nucleophilic substitution with the ester, to rapidly generate diverse compound libraries. Its primary research value lies in its application as a key intermediate in the synthesis of novel kinase inhibitors, bromodomain ligands, and other small-molecule therapeutics targeting various disease pathways. The electron-rich fused bicyclic system is capable of engaging in critical π-π stacking and hydrogen bonding interactions with biological targets, making it an ideal scaffold for exploring structure-activity relationships (SAR). For Research Use Only.

Properties

IUPAC Name

methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)7-6(10)5-3-2-4-11-8(5)14-7/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRMGFASHDVXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(O1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

S<sub>N</sub>Ar-Mediated Cyclization

A widely adopted route begins with 2,5-dichloronicotinic acid (11 ), which undergoes esterification to form ethyl 2,5-dichloronicotinate (12 ) under acidic conditions. Subsequent nucleophilic aromatic substitution (S<sub>N</sub>Ar) with ethyl 2-hydroxyacetate (13 ) in the presence of a base facilitates displacement of the 2-chloro group, followed by intramolecular cyclization to yield the furo[2,3-b]pyridine core (14 ). Final esterification with methanol introduces the methyl ester group, while the 3-amino moiety is introduced via amination under controlled conditions.

Key Conditions

  • Esterification : HCl/EtOH, reflux, 12 h (yield: 92%).

  • Cyclization : NaH in DMF, 80°C, 4 h (yield: 86%).

  • Amination : NH<sub>3</sub>/MeOH, 60°C, 6 h (yield: 68%).

tert-Butyl Ester Intermediate Strategy

To enhance functional group tolerance, the tert-butyl ester derivative (16 ) of 2,5-dichloronicotinic acid is synthesized using concentrated H<sub>2</sub>SO<sub>4</sub> and tert-butanol. Cyclization with tert-butyl 2-hydroxyacetate (17 ) under similar S<sub>N</sub>Ar conditions affords 18 , which undergoes trifluoroacetic acid (TFA)-mediated deprotection and decarboxylation to yield the target compound (15 ). This method minimizes side reactions and improves scalability.

Optimization Data

StepReagents/ConditionsYield
tert-Butyl ester formationH<sub>2</sub>SO<sub>4</sub>, MgSO<sub>4</sub>, tert-butanol92%
CyclizationNaH, DMF, 80°C86%
DeprotectionTFA, CH<sub>2</sub>Cl<sub>2</sub>, rt, 2 h95%

Palladium-Catalyzed Cross-Coupling Methods

Sonogashira Coupling and Cyclization

A patent-described method utilizes a Pd/Cu-catalyzed Sonogashira coupling between 2-hydroxypyridine derivatives and substituted acetylenes. For example, 2-hydroxy-5-chloropyridine reacts with trimethylsilylacetylene in THF with Pd(OAc)<sub>2</sub> (1 mol%), PPh<sub>3</sub> (2 mol%), and CuI (2 mol%) at 35–39°C for 16–27 h, forming a silylacetylene intermediate. Subsequent desilylation with K<sub>2</sub>CO<sub>3</sub> in EtOH/Et<sub>3</sub>N (7:3) at 72°C for 27 h induces cyclization to the furopyridine core. Final esterification with methyl iodide completes the synthesis.

Catalytic System Performance

Catalyst SystemSolventTemperatureYield
Pd(OAc)<sub>2</sub>/PPh<sub>3</sub>/CuITHF/n-BuNH<sub>2</sub>35–39°C75%
CuI (5 mol%)EtOH/Et<sub>3</sub>N72°C68%

Multi-Component Reaction (MCR) Strategies

Cyanothioacetamide-Based Synthesis

A thiopyran intermediate (4 ) is formed via Knoevenagel condensation of malononitrile, aldehydes, and H<sub>2</sub>S, followed by recyclization to pyridine-2-thiolate (5 ). Alkylation with methyl iodide and subsequent cyclization under basic conditions (KOH/DMF) could theoretically yield the target compound, though yields for analogous thieno[2,3-b]pyridines are modest (≤50%).

Reaction Challenges

  • Incomplete cyclization necessitates excess base and prolonged reaction times.

  • Regioselectivity issues arise during thiolate alkylation.

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodAverage YieldScalabilityKey Advantage
S<sub>N</sub>Ar cyclization68–86%HighMinimal purification steps
Sonogashira coupling68–75%ModerateFunctional group tolerance
MCR approaches≤50%LowAtom economy

Cost and Complexity

  • Cyclization-Esterification : Low cost due to inexpensive reagents but requires strict temperature control.

  • Pd-Catalyzed Methods : Higher cost from Pd/Cu catalysts but offers regioselective functionalization.

Recent advances in photoredox catalysis and flow chemistry could address limitations in current methods. For instance, visible-light-mediated amination might streamline the introduction of the 3-amino group without harsh reagents. Additionally, continuous-flow systems could enhance the scalability of Pd-catalyzed steps by improving heat and mass transfer .

Chemical Reactions Analysis

Cyclization and Heterocycle Formation

The amino and ester groups facilitate cyclization reactions to form complex heterocyclic systems. For example:

  • Condensation with Dimethylformamide Dimethylacetal (DMF-DMA):
    Reacting the compound with DMF-DMA under reflux conditions generates enamine intermediates, which cyclize to form pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives .
Reaction Conditions Reagents Products
Reflux in dry DMF, 6–8 hoursDMF-DMA, NaHCO₃Pyrido-fused pyrimidinones with potential antitumor activity
  • Microwave-Assisted Three-Component Synthesis:
    The amino group participates in one-pot reactions with aldehydes and active methylene compounds (e.g., Meldrum’s acid) under microwave irradiation, yielding pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one hybrids .

Oxidative Dimerization

Under oxidative conditions, the amino group undergoes dimerization:

  • Hypochlorite-Mediated Oxidation:
    Treatment with sodium hypochlorite (NaOCl) in aqueous ethanol leads to regio- and stereoselective dimerization, forming bis-thieno[2,3-b]pyridine derivatives. This reaction proceeds via a radical intermediate .
Oxidizing Agent Conditions Major Product
NaOClEthanol/H₂O, 0–5°C, 2hDimeric furopyridine derivatives

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Conditions Reagents Product
Alkaline hydrolysisNaOH (1M), reflux3-Aminofuro[2,3-b]pyridine-2-carboxylic acid

Amino Group Reactivity

  • Diazotization and Azide Formation:
    The amino group reacts with nitrous acid (HNO₂) to form a diazonium intermediate, which subsequently reacts with sodium azide (NaN₃) to yield 3-azidofuro[2,3-b]pyridine-2-carboxylate .
  • Huisgen Cycloaddition:
    The azide derivative participates in 1,3-dipolar cycloaddition with alkynes (e.g., phenylacetylene) to form 1,2,3-triazole-fused furopyridines .
Reaction Reagents Conditions Product
DiazotizationNaNO₂, HCl, NaN₃0–5°C, 2h3-Azidofuro[2,3-b]pyridine-2-carboxylate
Huisgen CycloadditionPhenylacetylene, Cu(I)RT, 12hTriazole-fused furopyridines

Substitution Reactions

The electron-rich furopyridine ring undergoes electrophilic substitution:

  • Halogenation:
    Bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively substitutes the 5-position of the pyridine ring .
Reagent Conditions Product
NBSDMF, 80°C, 4h5-Bromo-3-aminofuro[2,3-b]pyridine-2-carboxylate

Scientific Research Applications

Pharmaceutical Development

Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate is recognized for its role as a key intermediate in the synthesis of pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it valuable in drug discovery efforts aimed at treating various diseases, including cancer and neurological disorders.

Case Study: Antitumor Activity

Recent studies have demonstrated the compound's potential antitumor effects. For instance, it was evaluated in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) using the sulforhodamine B assay. The results indicated a significant growth inhibition at concentrations around 13 µM (GI50), particularly affecting the MDA-MB-231 cell line while showing minimal toxicity to non-tumorigenic MCF-12A cells .

Table 1: Antitumor Activity of this compound

CompoundCell LineGI50 (µM)Toxicity to MCF-12A
This compoundMDA-MB-23113Low
MDA-MB-468Not specifiedLow

Biochemical Research

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. It provides insights into cellular processes and potential therapeutic targets.

Material Science

This compound is also explored for its applications in material science, particularly in developing organic semiconductors. These materials are essential for advancing electronic devices and renewable energy technologies.

Agricultural Chemistry

In agricultural chemistry, this compound plays a role in formulating agrochemicals aimed at improving crop resilience and yield. This application addresses challenges related to food security and sustainable agriculture.

Analytical Chemistry

The compound serves as a standard in chromatographic techniques, aiding in the accurate quantification of similar compounds in complex mixtures. It is crucial for ensuring the reliability of analytical methods used in various scientific investigations.

Comparison with Similar Compounds

Structural Analogues with Varying Ester Groups

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate 371945-06-1 C₁₀H₁₀N₂O₃ 206.20 Ethyl ester instead of methyl Precursor for PI-103BE synthesis
Isopentyl 3-aminofuro[2,3-b]pyridine-2-carboxylate 801228-39-7 C₁₄H₁₆N₂O₃ 260.29 Bulky isopentyl ester group Explored for lipophilicity modulation
Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate 1027511-36-9 C₁₁H₁₂N₂O₃ 220.23 Methyl substituents at positions 4 and 6 Steric effects on target binding

Key Observations :

  • Ethyl vs.
  • Isopentyl Ester : The larger ester group increases steric bulk, which may reduce enzymatic degradation but could hinder target engagement .
  • 4,6-Dimethyl Substituents : Additional methyl groups enhance steric hindrance, altering binding interactions with biological targets .

Thiophene-Based Analogues

Replacing the furan oxygen with sulfur yields thieno[2,3-b]pyridine derivatives, which exhibit distinct electronic and metabolic properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
Methyl 3-amino-6-methylthiopheno[2,3-b]pyridine-2-carboxylate 59488-60-7 C₉H₈N₂O₂S 208.24 Thiophene core with methyl substituent Pharmaceutical intermediates, dyes
Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate 5278-19-3 C₁₁H₁₂N₂O₂S 236.29 Methyl groups at positions 4 and 6 Enhanced metabolic stability
Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate 78790-83-7 C₁₀H₁₀N₂O₂S 222.26 Thieno[2,3-c]pyridine isomer Altered ring fusion for selectivity

Key Observations :

  • Thiophene vs. Furan : The sulfur atom in thiophene derivatives increases molecular polarizability and may enhance metabolic stability compared to furan-based compounds .
  • Ring Fusion Position: Thieno[2,3-c]pyridine derivatives (e.g., CAS 78790-83-7) exhibit different electronic properties due to altered ring fusion, influencing target selectivity .

Bioactivity and Pharmacokinetic Comparisons

  • PI-103BE Synthesis: Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate (CAS 371945-06-1) was used to synthesize PI-103BE, a boronic ester bioisostere. While PI-103BE showed reduced in vitro antiproliferative activity compared to PI-103, its improved bioavailability in mice highlights the trade-off between potency and pharmacokinetics .
  • Thiophene Derivatives: Methyl 3-amino-6-methylthiopheno[2,3-b]pyridine-2-carboxylate (CAS 59488-60-7) is utilized in electronic materials and pesticides, leveraging sulfur’s electron-rich properties for diverse applications .

Biological Activity

Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Compound Overview

  • Chemical Formula : C₉H₈N₂O₃
  • Molecular Weight : 192.17 g/mol
  • Structure : The compound features a furo[2,3-b]pyridine core with an amino group and a carboxylate ester.

Antitumor Properties

Recent studies have highlighted the antitumor potential of this compound. It has been observed to exhibit inhibitory effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. The following table summarizes key findings from relevant research:

StudyCell Lines TestedIC₅₀ (μM)Mechanism of ActionNotes
MDA-MB-231, MDA-MB-46813Inhibition of cell proliferationReduced tumor size in CAM model
Various cancer linesVariesPotential kinase inhibitionExhibits low toxicity against non-tumorigenic cells

In one study, the compound was tested against two TNBC cell lines using the sulforhodamine B assay, demonstrating significant growth inhibition at concentrations that did not affect non-tumorigenic cells like MCF-12A . The mechanism appears to involve modulation of key cellular pathways associated with tumor growth and proliferation.

The precise molecular targets for this compound remain largely unidentified; however, it is suggested that the compound may interact with specific kinases involved in cancer progression. This interaction leads to alterations in cellular processes that contribute to its antitumor effects.

Additionally, structural analogs have shown promise in treating neurological disorders and inflammatory diseases due to their ability to modulate biological pathways.

Research Findings

Several studies have explored the synthesis and biological evaluation of this compound. Key findings include:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
  • Synthetic Routes : Various methods for synthesizing this compound have been established, yielding moderate to high purity levels (often exceeding 97%) which is critical for biological testing.
  • Comparative Analysis : The compound shares structural similarities with other biologically active heterocycles, which may provide insights into its potential applications in drug development. A comparative analysis is provided below:
Compound NameStructural FeaturesKnown Activities
Methyl 3-aminoquinoline-2-carboxylateQuinoline ring systemVaried biological activities
Methyl 4-amino-pyridine-2-carboxylatePyridine ring systemDistinct reactivity patterns
Ethyl 5-amino-thiazole-4-carboxylateThiazole ring systemDifferent biological effects

The unique furo-pyridine structure of this compound influences its reactivity and biological activity compared to these similar compounds.

Case Studies

  • In Vivo Studies : In ovo studies using the chick chorioallantoic membrane (CAM) model demonstrated that treatment with this compound resulted in a significant reduction in tumor size when compared to controls treated with vehicle alone.
  • Cell Cycle Analysis : Flow cytometry assays indicated that treatment with this compound altered the cell cycle profile of TNBC cells, increasing the G0/G1 phase population while decreasing the S phase population—suggesting a halt in cell proliferation mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate, and how do their yields compare?

  • Methodology : The compound can be synthesized via cyclization of 2-alkoxy-3-cyanopyridines using sodium ethoxide, as demonstrated in the preparation of related 3-aminofuro[2,3-b]pyridines (yields not explicitly reported but noted as straightforward) . Alternatively, a seven-step sequence starting from ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate involves condensation with 3-methoxybenzoyl chloride, amidation, and cyclization (exact yields not detailed but described as feasible for bioisostere development) .

Q. How can structural ambiguities in this compound derivatives be resolved?

  • Methodology : Single-crystal X-ray diffraction (SHELX software) is critical for resolving planar heterocyclic systems and intramolecular hydrogen bonding, as shown in analogous thieno[2,3-b]pyridine structures. For example, X-ray data confirmed planarity and dimeric hydrogen-bonded motifs in ethyl 3-(4-methylbenzenesulfonamido)-thieno[2,3-b]pyridine-2-carboxylate .

Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR (e.g., in DMSO-d6_6 or CDCl3_3) confirm substituent positions and purity, as seen in related pyridinecarboxylates .
  • LCMS/HRMS : Validates molecular weight and purity (e.g., ESI-MS m/z data for analogs like PI-103BE) .
  • HPLC : Assesses purity thresholds (>95% for pharmacological studies) .

Advanced Research Questions

Q. How do structural modifications (e.g., furo vs. thieno rings) influence bioactivity in analogs of this compound?

  • Methodology : Comparative SAR studies are key. For example:

  • Thieno[2,3-b]pyridine derivatives (e.g., methyl 3-[(3,4,5-trimethoxyphenyl)amino]thieno[2,3-b]pyridine-2-carboxylate) exhibit antiproliferative activity via kinase inhibition, while furo analogs may differ in steric and electronic profiles .
  • Boron-containing bioisosteres (e.g., PI-103BE) show reduced in vitro potency but enhanced bioavailability due to boronic ester substitution .

Q. What strategies improve the bioavailability of this compound-derived drug candidates?

  • Methodology :

  • Bioisosteric replacement : Substituting hydroxyl groups with boronic acid pinacol esters (e.g., PI-103BE) enhances pharmacokinetic profiles in mice, achieving higher plasma exposure .
  • Prodrug approaches : Esterification (e.g., ethyl to methyl carboxylate modifications) can optimize lipophilicity and metabolic stability .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., PI3K)?

  • Methodology :

  • Docking studies : Align compound scaffolds with kinase ATP-binding pockets (e.g., using PI-103 as a template) to predict binding affinities .
  • DFT calculations : Assess electronic effects of substituents (e.g., methoxy vs. trifluoromethyl groups) on reactivity and intermolecular interactions .

Q. What experimental protocols address contradictions in biological data across studies?

  • Methodology :

  • Dose-response validation : Replicate assays under standardized conditions (e.g., cell line-specific IC50_{50} measurements) .
  • Metabolic stability assays : Use liver microsomes to identify interspecies variability (e.g., murine vs. human CYP450 metabolism) .

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